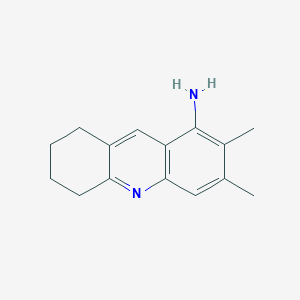
L-Prolylglycyl-L-isoleucyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolylglycyl-L-isoleucyl-L-serine is a tripeptide composed of the amino acids L-proline, glycine, L-isoleucine, and L-serine. Tripeptides like this compound are of significant interest in biochemistry and pharmacology due to their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-isoleucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes involving genetically engineered microorganisms. These microorganisms are designed to overproduce the desired peptide, which is then extracted and purified.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolylglycyl-L-isoleucyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine residue, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced peptides, and substituted analogs with modified biological activities.
Wissenschaftliche Forschungsanwendungen
L-Prolylglycyl-L-isoleucyl-L-serine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the production of peptide-based drugs and as a research tool in drug discovery.
Wirkmechanismus
The mechanism of action of L-Prolylglycyl-L-isoleucyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valyl-L-prolyl-L-proline: Another tripeptide with similar structural features and biological activities.
Glycyl-L-prolyl-L-glutamate: A tripeptide studied for its neuroprotective effects.
Uniqueness
L-Prolylglycyl-L-isoleucyl-L-serine is unique due to its specific amino acid sequence, which imparts distinct biological properties. Its combination of L-proline, glycine, L-isoleucine, and L-serine residues allows it to interact with different molecular targets and exhibit unique therapeutic potential.
Eigenschaften
CAS-Nummer |
823802-94-4 |
|---|---|
Molekularformel |
C16H28N4O6 |
Molekulargewicht |
372.42 g/mol |
IUPAC-Name |
(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H28N4O6/c1-3-9(2)13(15(24)19-11(8-21)16(25)26)20-12(22)7-18-14(23)10-5-4-6-17-10/h9-11,13,17,21H,3-8H2,1-2H3,(H,18,23)(H,19,24)(H,20,22)(H,25,26)/t9-,10-,11-,13-/m0/s1 |
InChI-Schlüssel |
DFEBWDUZXHDXJY-ZPFDUUQYSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1 |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14226586.png)
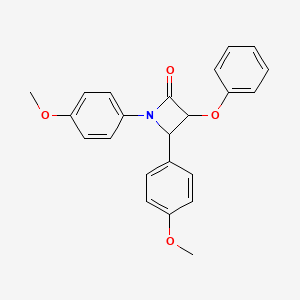

![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)

![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)

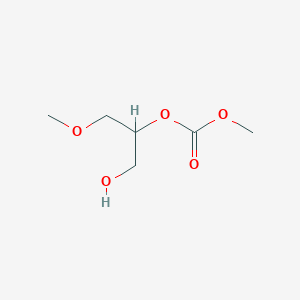
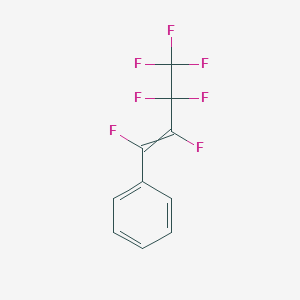
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
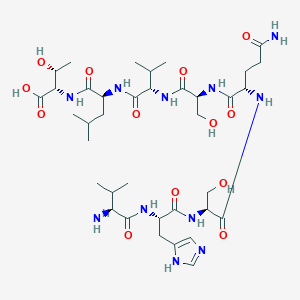
![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
